

Spectroscopic Properties of Acid Orange 156: A Technical Guide

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Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B15556719

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C.I.: 26501 CAS Number: 68555-86-2[1][2] Molecular Formula: $C_{21}H_{19}N_4NaO_5S$ [1][3]

Molecular Weight: 462.46 g/mol [1][3] Chemical Class: Disazo Dye[1][4]

This technical guide provides an in-depth overview of the spectroscopic properties of **Acid Orange 156**. The document is intended for researchers, scientists, and professionals in analytical chemistry and drug development, offering a summary of available data, detailed experimental protocols for spectroscopic analysis, and visualizations of its synthetic pathway and analytical workflow.

Introduction

Acid Orange 156 is a water-soluble, synthetic disazo dye.[1] Its structure, containing two azo (-N=N-) chromophores, is responsible for its characteristic orange color.[1] This dye is primarily used in the textile industry for dyeing materials like nylon, silk, and wool.[5][6] Understanding its spectroscopic properties is crucial for quality control, analytical detection, and environmental monitoring. This guide consolidates the theoretical and practical aspects of its spectroscopic characterization.

Spectroscopic Data

Quantitative spectroscopic data for **Acid Orange 156** is not extensively reported in publicly available literature. However, by examining closely related azo dyes, such as Acid Orange 7 and Acid Orange II, we can infer its likely spectroscopic characteristics. The data for these analogous compounds are presented for comparative purposes.

UV-Visible (UV-Vis) Spectroscopy

The color of **Acid Orange 156** arises from its strong absorption of light in the visible spectrum, a characteristic feature of azo dyes. The primary absorption band is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of aromatic rings and azo groups.

Table 1: UV-Visible Absorption Data for **Acid Orange 156** and Analogous Azo Dyes

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Acid Orange 156	Data not available	Data not available	Water/Ethanol
Acid Orange 7 (Analog)	~484	$\sim 2.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Water
Acid Orange II (Analog)	~485 ^[7]	$\sim 2.0 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Water

Note: Data for analogous dyes are provided as a reference to indicate the expected absorption region for **Acid Orange 156**.

Fluorescence Spectroscopy

Azo dyes are typically characterized by weak fluorescence. The azo group is known to be a fluorescence quencher, leading to a low quantum yield of emission. Any fluorescence is likely to be of low intensity.

Table 2: Fluorescence Spectroscopic Data for an Analogous Azo Dye

Compound	Excitation Max (nm)	Emission Max (nm)	Quantum Yield	Solvent
Acid Orange 156	Data not available	Data not available	Data not available	Water/Ethanol
Acid Orange II (Analog)	~250	~350 ^[8] ^[9]	Very Low ^[8]	Ethanol-Water

Note: The fluorescence of Acid Orange II is very weak, and similar behavior is expected for **Acid Orange 156**.^{[8][9]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **Acid Orange 156**, characteristic peaks for azo, sulfonate, ether, and aromatic groups are expected.

Table 3: Expected Infrared Absorption Bands for **Acid Orange 156**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3400	O-H (Phenolic)	Stretching
~3100-3000	Aromatic C-H	Stretching
~1600-1580	N=N (Azo)	Stretching
~1500, ~1450	Aromatic C=C	Stretching
~1250	Ar-O-C (Ether)	Asymmetric Stretching
~1180, ~1040	S=O (Sulfonate)	Asymmetric & Symmetric Stretching
~830	C-H Bending	Out-of-plane (para-substituted)

Note: These are expected frequency ranges. Actual peak positions may vary based on the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of **Acid Orange 156**. Specific peak assignments require experimental data, which is not readily available. However, the expected chemical shift regions for the different types of protons and carbons can be predicted.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for dyes like **Acid Orange 156**.

UV-Visible Spectroscopy Protocol

This protocol outlines the determination of the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λ_{max}).

- **Preparation of Stock Solution:** Accurately weigh approximately 5 mg of **Acid Orange 156** powder. Dissolve it in 100 mL of a suitable solvent (e.g., deionized water or spectroscopic grade ethanol) in a volumetric flask to create a stock solution.
- **Preparation of Working Solutions:** Prepare a series of dilutions from the stock solution (e.g., in the range of 1 to 20 mg/L) using the same solvent.
- **Instrumentation Setup:**
 - Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize.
 - Set the wavelength range for scanning, typically from 200 to 800 nm.[\[10\]](#)
 - Use the solvent as a blank to zero the instrument.
- **Measurement:**
 - Fill a 1 cm path length quartz cuvette with one of the working solutions.
 - Place the cuvette in the spectrophotometer and record the absorption spectrum.
 - Repeat the measurement for all prepared dilutions.
- **Data Analysis:**
 - Identify the λ_{max} from the spectrum, which corresponds to the peak absorbance.
 - Using the Beer-Lambert Law ($A = \epsilon cl$), plot absorbance at λ_{max} versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ϵ).

Fluorescence Spectroscopy Protocol

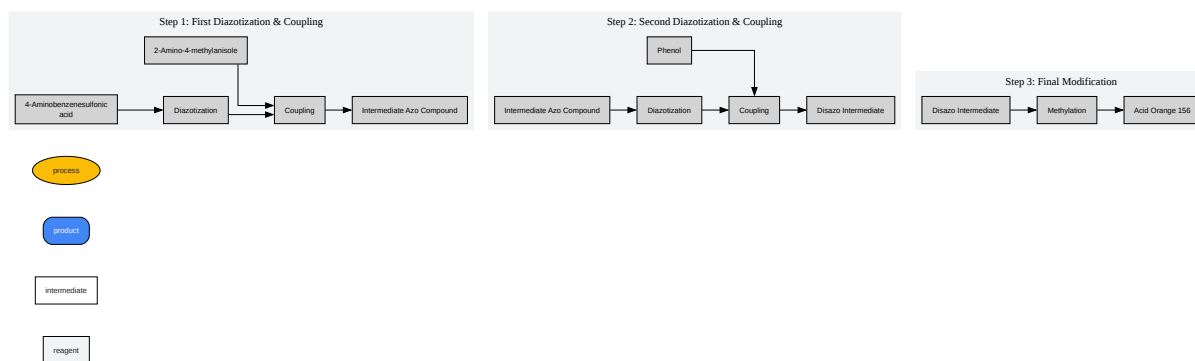
This protocol describes how to measure the fluorescence excitation and emission spectra.

- **Sample Preparation:** Use a dilute solution of **Acid Orange 156** (typically in the micromolar range) to avoid inner filter effects. The solvent should be spectroscopic grade and non-fluorescent.
- **Instrumentation Setup:**
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
- **Emission Spectrum Measurement:**
 - Set the excitation wavelength to a value in the absorption band (e.g., 250 nm, based on analogous dyes).[9]
 - Scan a range of emission wavelengths (e.g., 300 to 600 nm) to find the emission maximum.
- **Excitation Spectrum Measurement:**
 - Set the emission monochromator to the wavelength of maximum emission found in the previous step.
 - Scan a range of excitation wavelengths (e.g., 200 to 350 nm) to record the excitation spectrum.
- **Data Analysis:** The resulting spectra will provide the excitation and emission maxima. Note that due to the expected low quantum yield, a sensitive detector and careful optimization of instrument parameters (e.g., slit widths) may be necessary.

Visualizations

Synthesis Pathway

The manufacturing of **Acid Orange 156** involves a multi-step diazotization and coupling process.[1][6] The logical workflow for this synthesis is depicted below.

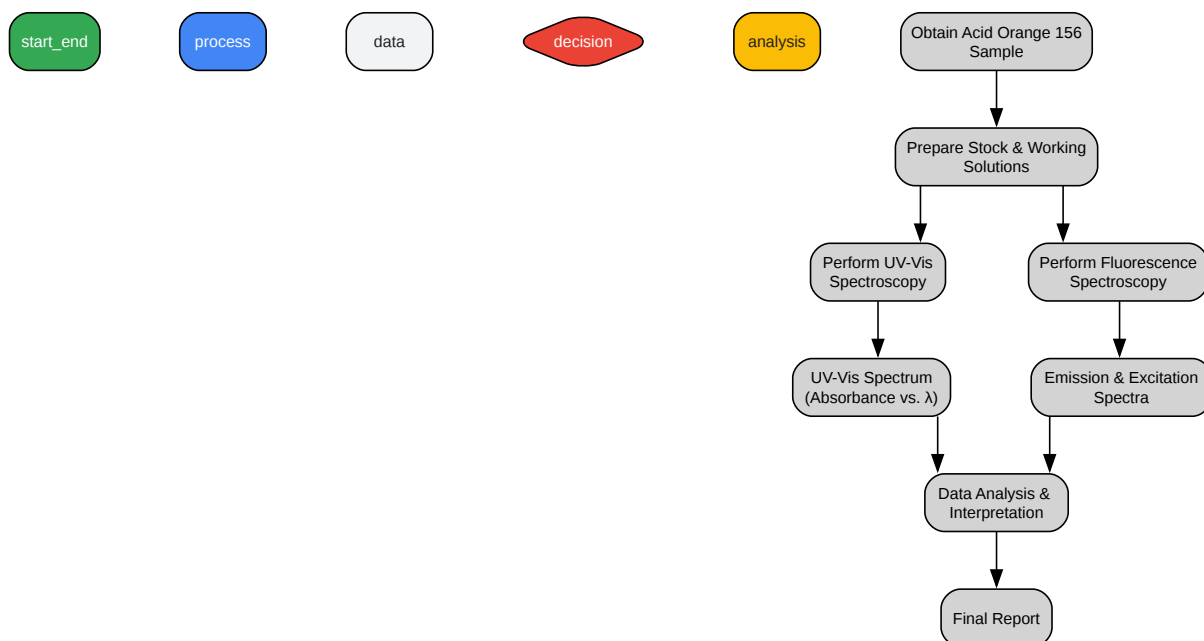


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Caption: Logical workflow for the synthesis of **Acid Orange 156**.

Experimental Workflow

The general workflow for the spectroscopic characterization of a dye sample is outlined below.



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Caption: General workflow for spectroscopic analysis of **Acid Orange 156**.

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